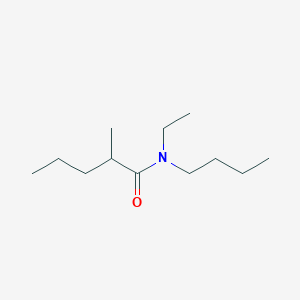

N-Butyl-N-ethyl-2-methylpentanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Butyl-N-ethyl-2-methylpentanamide is an organic compound with the molecular formula C12H25NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-ethyl-2-methylpentanamide typically involves the reaction of N-butylamine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N-Butylamine+2-Methylpentanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反应分析

Types of Reactions

N-Butyl-N-ethyl-2-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

科学研究应用

Mosquito Repellents

One of the notable applications of N-butyl-N-ethyl-2-methylpentanamide is in the development of mosquito repellents. Research indicates that certain amides can exhibit repellency comparable to traditional repellents like DEET. A study highlighted that this compound displayed promising results in repelling Aedes aegypti, a major vector for diseases such as dengue and Zika virus. The minimum effective dosage (MED) for this compound was recorded at 0.104 µmol/cm², indicating its potential as an effective repellent .

| Compound | MED (µmol/cm²) |

|---|---|

| This compound | 0.104 |

| DEET | 0.052 |

Drug Development

This compound is also being explored in drug discovery processes, particularly in the design of new therapeutic agents. The integration of computational modeling with experimental bioassays has been utilized to identify novel compounds with desired biological activities. This compound's structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies .

Pesticide Formulation

The compound's hydrophobic nature makes it suitable for use in pesticide formulations. Amides like this compound can enhance the solubility and efficacy of active ingredients in pesticide products, improving their performance against pests while minimizing environmental impact.

Solvent and Intermediate

In industrial applications, this compound serves as a solvent and an intermediate in the synthesis of various chemical compounds. Its properties allow it to dissolve other substances effectively, making it valuable in chemical manufacturing processes.

Case Study 1: Efficacy as a Mosquito Repellent

A comprehensive study conducted by researchers integrated both computational and experimental methods to evaluate the efficacy of this compound as a mosquito repellent. The study involved:

- Molecular Docking : Predicting binding affinities with olfactory receptors.

- Bioassays : Testing against Aedes aegypti populations.

Results demonstrated that this compound not only repelled mosquitoes effectively but also had a favorable safety profile compared to conventional repellents .

Case Study 2: Pesticide Formulation Development

In agricultural research, this compound was included in a formulation aimed at controlling aphid populations on crops. The formulation showed improved efficacy compared to standard treatments, suggesting that this compound could be pivotal in developing more effective pest management strategies .

作用机制

The mechanism of action of N-Butyl-N-ethyl-2-methylpentanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its biological activity.

相似化合物的比较

Similar Compounds

N-Butyl-N-methylpentanamide: Similar structure but with a methyl group instead of an ethyl group.

N-Butyl-N-propylpentanamide: Contains a propyl group instead of an ethyl group.

N-Butyl-N-isopropylpentanamide: Features an isopropyl group in place of the ethyl group.

Uniqueness

N-Butyl-N-ethyl-2-methylpentanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of butyl and ethyl groups attached to the amide nitrogen provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

生物活性

N-Butyl-N-ethyl-2-methylpentanamide is a carboxamide compound that has garnered attention for its biological activities, particularly in the context of insect repellency. This article delves into the compound's biological activity, focusing on its efficacy as a mosquito repellent, its chemical properties, and relevant research findings.

This compound has the following chemical structure and properties:

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

- CAS Number : Not specifically listed, but related compounds are documented.

Mosquito Repellency

The primary biological activity of this compound is its potential as a mosquito repellent. In a study assessing various carboxamides for their repellent properties against Aedes aegypti, this compound was tested alongside other compounds. The results indicated that while it showed some efficacy, it was less effective than DEET, the standard reference for insect repellents.

| Compound Name | Minimum Effective Dose (MED) μmol/cm² | Duration of Protection (Days) |

|---|---|---|

| This compound (5g) | 0.104 ± 0.016 | 2.5 |

| DEET | 0.625 | 7 |

| N-cyclohexyl-N-ethyl-2-hexenamide | 0.625 | >22 |

The above table summarizes the comparative effectiveness of various compounds tested for repellency against mosquitoes .

The mechanism by which this compound exerts its repellent effects is believed to involve interference with the sensory receptors of mosquitoes, making it difficult for them to locate human hosts. This action is similar to other known repellents, although specific receptor interactions for this compound have not been extensively studied.

Case Studies and Research Findings

-

Study on Carboxamides as Repellents :

A comprehensive study evaluated a series of carboxamide derivatives, including this compound. The study highlighted that while some derivatives provided longer-lasting protection than DEET, this compound was found to be inferior in both duration and effectiveness . -

Comparative Analysis :

In a comparative analysis involving 167 carboxamide derivatives, it was found that this compound had a MED of 0.104 μmol/cm², indicating moderate efficacy among tested compounds . -

Toxicological Assessment :

Toxicological assessments have indicated that while this compound exhibits low toxicity in standard tests, further studies are necessary to evaluate its long-term effects on non-target organisms and environmental impact .

属性

IUPAC Name |

N-butyl-N-ethyl-2-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-5-8-10-13(7-3)12(14)11(4)9-6-2/h11H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWCDRLOAGEEIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(C)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。